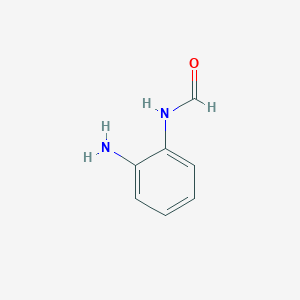

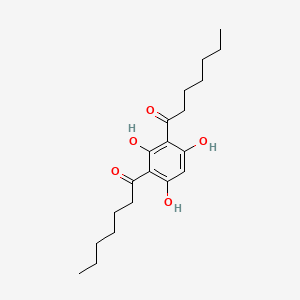

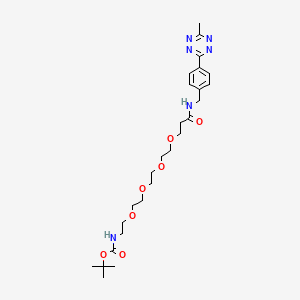

![molecular formula C43H46F2N11NaO7S B15138052 [99mTc]Tc-6 C1](/img/structure/B15138052.png)

[99mTc]Tc-6 C1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

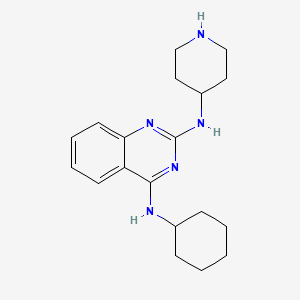

The compound [99mTc]Tc-6 C1 is a radiopharmaceutical agent that utilizes the radioisotope technetium-99m. Technetium-99m is widely used in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of approximately six hours and the emission of gamma rays suitable for imaging. The compound this compound is specifically designed for imaging applications, providing valuable insights into various physiological and pathological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of [99mTc]Tc-6 C1 involves the coordination of technetium-99m with specific ligands to form a stable complex. The synthetic route typically includes the following steps:

Reduction of Pertechnetate: Sodium pertechnetate (NaTcO4) is reduced to a lower oxidation state of technetium using a reducing agent such as stannous chloride (SnCl2).

Ligand Coordination: The reduced technetium is then reacted with a ligand, such as a phosphine or a thiol, to form the desired complex. The reaction conditions often involve a pH range of 4-7 and a temperature of 25-37°C.

Purification: The resulting complex is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure radiochemical purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, including radiochemical purity testing and sterility testing, are implemented to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

[99mTc]Tc-6 C1 undergoes various chemical reactions, including:

Oxidation-Reduction: The technetium center can undergo redox reactions, where it is reduced from a higher oxidation state (e.g., Tc(VII)) to a lower oxidation state (e.g., Tc(IV)).

Ligand Substitution: The ligands coordinated to technetium can be substituted with other ligands under specific conditions, altering the properties of the complex.

Complexation: Technetium can form complexes with various ligands, including phosphines, thiols, and amines.

Common Reagents and Conditions

Reducing Agents: Stannous chloride (SnCl2), ascorbic acid.

Ligands: Phosphines, thiols, amines.

Reaction Conditions:

pH 4-7, temperature 25-37°C.Major Products

The major products formed from these reactions are technetium complexes with different ligands, each exhibiting unique properties suitable for specific imaging applications.

Applications De Recherche Scientifique

[99mTc]Tc-6 C1 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in molecular imaging to visualize biological processes at the cellular and molecular levels.

Medicine: Widely used in diagnostic imaging to assess organ function, detect tumors, and monitor disease progression. Common applications include myocardial perfusion imaging, bone scans, and renal imaging.

Industry: Utilized in non-destructive testing to inspect materials and structures for defects.

Mécanisme D'action

The mechanism of action of [99mTc]Tc-6 C1 involves the emission of gamma rays from technetium-99m, which are detected by imaging devices such as gamma cameras or single photon emission computed tomography (SPECT) scanners. The compound targets specific tissues or organs based on the properties of the coordinated ligands, allowing for precise imaging of physiological and pathological processes. The molecular targets and pathways involved depend on the specific ligands used in the complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

Technetium-99m tetrofosmin: Used for myocardial perfusion imaging.

Technetium-99m sestamibi: Employed in cardiac imaging and tumor detection.

Technetium-99m MAG3: Used for renal imaging.

Uniqueness

[99mTc]Tc-6 C1 is unique due to its specific ligand coordination, which imparts distinct properties suitable for targeted imaging applications. Compared to other technetium-99m complexes, this compound may offer advantages in terms of stability, biodistribution, and imaging resolution.

Propriétés

Formule moléculaire |

C43H46F2N11NaO7S |

|---|---|

Poids moléculaire |

921.9 g/mol |

Nom IUPAC |

sodium;2-[(E)-[[5-[(2S)-2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazine-1-carbonyl]pyrrolidine-1-carbonyl]pyridin-2-yl]hydrazinylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C43H47F2N11O7S.Na/c1-52(31-10-11-35-34(22-31)33(13-14-47-35)40(58)49-27-39(57)56-28-43(44,45)23-32(56)24-46)15-5-16-53-18-20-54(21-19-53)42(60)36-7-4-17-55(36)41(59)30-9-12-38(48-25-30)51-50-26-29-6-2-3-8-37(29)64(61,62)63;/h2-3,6,8-14,22,25-26,32,36H,4-5,7,15-21,23,27-28H2,1H3,(H,48,51)(H,49,58)(H,61,62,63);/q;+1/p-1/b50-26+;/t32-,36-;/m0./s1 |

Clé InChI |

RTSGTQWWYDJRKZ-OLBAGWHUSA-M |

SMILES isomérique |

CN(CCCN1CCN(CC1)C(=O)[C@@H]2CCCN2C(=O)C3=CN=C(C=C3)N/N=C/C4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(C[C@H]7C#N)(F)F.[Na+] |

SMILES canonique |

CN(CCCN1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CN=C(C=C3)NN=CC4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(CC7C#N)(F)F.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.